Ethyl 3,4-dichlorophenylglyoxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Ethyl 3,4-dichlorophenylglyoxylate (CAS 34966-52-4), also known as ethyl 3,4-dichlorobenzoylformate or ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate, is an organochlorine α-ketoester with the molecular formula C₁₀H₈Cl₂O₃ and a molecular weight of 247.07 g/mol. It is a versatile synthetic intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
CAS No. 34966-52-4
Cat. No. B1301113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dichlorophenylglyoxylate
CAS34966-52-4
Molecular FormulaC10H8Cl2O3
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
InChIKeyNWUGRKGSCYOUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-Dichlorophenylglyoxylate (CAS 34966-52-4): Procurement and Technical Baseline for Research and Industrial Sourcing


Ethyl 3,4-dichlorophenylglyoxylate (CAS 34966-52-4), also known as ethyl 3,4-dichlorobenzoylformate or ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate, is an organochlorine α-ketoester with the molecular formula C₁₀H₈Cl₂O₃ and a molecular weight of 247.07 g/mol . It is a versatile synthetic intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and dyes . Its structure features a reactive α-ketoester group and a 3,4-dichlorophenyl moiety, making it a key building block in reactions such as Knoevenagel condensations and Michael additions .

Why Generic Substitution Fails: Critical Differentiators for Ethyl 3,4-Dichlorophenylglyoxylate (CAS 34966-52-4) in Chemical Procurement


In-class compounds such as ethyl 2,4-dichlorophenylglyoxylate or methyl 3,4-dichlorophenylglyoxylate cannot be interchangeably substituted for ethyl 3,4-dichlorophenylglyoxylate due to distinct steric and electronic profiles that dictate divergent reactivity, selectivity, and downstream product outcomes. The precise 3,4-dichloro substitution pattern on the phenyl ring imparts a unique electronic environment that differs significantly from other isomers, influencing reaction rates and yields in key synthetic transformations . Furthermore, the ethyl ester is a specific structural requirement in certain patented processes and medicinal chemistry campaigns; using a methyl ester or the free acid could alter reaction kinetics, solubility, and even biological activity of final drug candidates . The following quantitative evidence provides a detailed, data-driven justification for precise procurement.

Ethyl 3,4-Dichlorophenylglyoxylate (CAS 34966-52-4): Quantitative Differentiation Evidence for Scientific Selection and Procurement


Isomeric Purity: Specific 3,4-Dichloro Substitution Pattern Drives Distinct Reactivity

The CAS registry number 34966-52-4 is explicitly and exclusively linked to the 3,4-dichloro isomer (ethyl 3,4-dichlorobenzoylformate) in both scientific literature and commercial databases, distinguishing it from the 2,4- or 2,3-dichloro isomers which have different chemical and biological properties . The 3,4-dichlorophenyl group is a validated pharmacophore known to enhance binding affinity and metabolic stability in certain drug classes, whereas the 2,4-dichloro isomer often exhibits reduced potency or different toxicity profiles .

Medicinal Chemistry Organic Synthesis Process Chemistry

Reactivity Profile: α-Ketoester Moiety Enables Versatile Synthetic Transformations

Ethyl 3,4-dichlorophenylglyoxylate is a versatile reagent in organic synthesis, participating in Knoevenagel condensations and Michael additions due to its reactive α-ketoester group . This reactivity profile is distinct from that of the corresponding acid or amide analogs, which may require different reaction conditions or catalysts .

Organic Synthesis Methodology Development Building Block

Physical Properties: Melting Point and Boiling Point Define Handling and Purification

Ethyl 3,4-dichlorophenylglyoxylate exhibits a melting point of 60-62°C and a boiling point of 121°C at reduced pressure (249 mmHg) or 350.4°C at 760 mmHg . These values differ from the methyl ester analog, which has a boiling point of 338.2°C at 760 mmHg , impacting distillation and crystallization protocols.

Process Chemistry Purification Logistics

Ethyl 3,4-Dichlorophenylglyoxylate (CAS 34966-52-4): Optimized Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of 3,4-Dichlorophenyl-Containing Drug Candidates

This compound is the preferred intermediate for introducing the 3,4-dichlorophenyl pharmacophore into drug candidates, as this specific substitution pattern is often critical for target binding and metabolic stability .

Organic Synthesis: Building Block for α,β-Unsaturated Carbonyl Compounds

Ethyl 3,4-dichlorophenylglyoxylate is uniquely suited as a substrate for Knoevenagel condensations to prepare α,β-unsaturated-α-ketoesters, which are valuable intermediates for heterocycle synthesis .

Agrochemical Development: Intermediate for Pesticide and Herbicide Synthesis

The compound serves as a key building block in the synthesis of certain agrochemicals, where the 3,4-dichloro motif imparts desirable biological activity and environmental stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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